3-bromo-1H-indole-2-carbaldehyde

Catalog No.
S2931027
CAS No.
906440-21-9
M.F
C9H6BrNO
M. Wt
224.057
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1H-indole-2-carbaldehyde

CAS Number

906440-21-9

Product Name

3-bromo-1H-indole-2-carbaldehyde

IUPAC Name

3-bromo-1H-indole-2-carbaldehyde

Molecular Formula

C9H6BrNO

Molecular Weight

224.057

InChI

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H

InChI Key

BJYNPOMFNPNCHZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)Br

Solubility

not available

Multicomponent Reactions (MCRs) in Organic Chemistry

Biological Potential of Indole Derivatives

Synthesis of Pharmaceutically Interesting Scaffolds

Antiviral Activity

3-Bromo-1H-indole-2-carbaldehyde is an organic compound characterized by the presence of a bromine atom, an indole ring system, and a formyl group. Its molecular formula is C9_9H6_6BrNO, with a molecular weight of approximately 224.05 g/mol. The structure comprises a bicyclic indole framework, where the bromine atom is located at the third position and the formyl group at the second position of the indole ring. This specific arrangement influences its reactivity due to the electron-withdrawing nature of the bromine atom and the electrophilic character of the formyl group, making it a valuable precursor in organic synthesis .

Typical of indole derivatives. Notably, it can undergo nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon of the formyl group. The general reaction can be represented as follows:

C9H6BrNO+NuC9H6N O CHNu+Br\text{C}_9\text{H}_6\text{BrNO}+\text{Nu}\rightarrow \text{C}_9\text{H}_6\text{N O CHNu}+\text{Br}^-

This reaction showcases its utility in synthesizing more complex molecules by introducing various substituents via nucleophilic attack.

Indole derivatives, including 3-bromo-1H-indole-2-carbaldehyde, exhibit a wide range of biological activities. Research indicates that these compounds possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties. Specifically, studies have shown that certain indole derivatives can inhibit viral infections such as influenza A and Coxsackie B4 virus. The diverse biological activities make 3-bromo-1H-indole-2-carbaldehyde a compound of interest for therapeutic applications.

The synthesis of 3-bromo-1H-indole-2-carbaldehyde can be achieved through various methods:

  • Multicomponent Reactions (MCRs): These reactions allow for the efficient construction of complex molecules while minimizing solvent use and energy consumption.
  • Bromination of Indole Derivatives: Starting from indole-2-carbaldehyde, bromination can be performed to introduce the bromine atom at the desired position.
  • Formylation Reactions: Utilizing formylating agents on brominated indoles to yield 3-bromo-1H-indole-2-carbaldehyde .

These methods highlight its versatility as a synthetic building block in organic chemistry.

3-Bromo-1H-indole-2-carbaldehyde serves as an essential precursor in the synthesis of biologically active compounds. Its applications include:

  • Drug Development: Used in designing new pharmaceutical agents due to its diverse biological activities.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules through various synthetic pathways.
  • Research: Employed in studies exploring new therapeutic avenues for treating various diseases .

Interaction studies involving 3-bromo-1H-indole-2-carbaldehyde focus on its binding affinity and activity against specific biological targets. These studies often assess how this compound interacts with enzymes or receptors associated with diseases such as cancer and viral infections. The results from these interactions provide insights into its potential therapeutic mechanisms and efficacy.

Several compounds share structural similarities with 3-bromo-1H-indole-2-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
2-Bromo-1H-indole-3-carbaldehydeBromine at the second position; formyl group at third positionDifferent positioning of substituents affects reactivity
Indole-3-carbaldehydeNo halogen substitution; formyl group at third positionLacks halogen, potentially different biological activity
5-BromoindoleBromine at the fifth position; no formyl groupDifferent position may influence biological properties

The unique positioning of substituents in 3-bromo-1H-indole-2-carbaldehyde contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.5

Dates

Modify: 2023-08-17

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